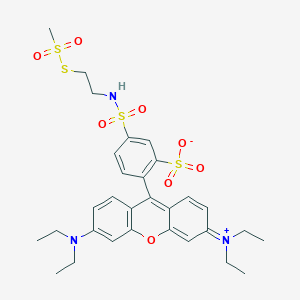

Sulforhodamine methanethiosulfonate

Descripción general

Descripción

Métodos De Preparación

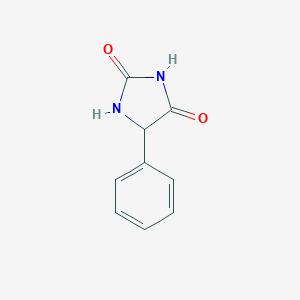

Rutas sintéticas y condiciones de reacción: La síntesis de oxalato de benazolina típicamente implica la reacción de 2-naftilamina con glioxal en presencia de acetato de amonio para formar el anillo de imidazol. Este intermedio se hace reaccionar luego con ácido oxálico para formar la sal de oxalato .

Métodos de producción industrial: La producción industrial de oxalato de benazolina sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El compuesto generalmente se sintetiza en un entorno controlado para mantener la calidad y consistencia requeridas para fines de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones: El oxalato de benazolina experimenta varias reacciones químicas, que incluyen:

Oxidación: El anillo de imidazol se puede oxidar bajo condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar el grupo naftilo, lo que lleva a varias formas reducidas del compuesto.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución típicamente involucran agentes halogenantes o nucleófilos bajo condiciones controladas.

Principales productos formados:

Aplicaciones Científicas De Investigación

El oxalato de benazolina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como ligando en el estudio de los receptores de imidazolina y sus interacciones con otras moléculas.

Biología: El compuesto se utiliza para investigar el papel de los receptores de imidazolina en varios procesos biológicos.

Medicina: La investigación sobre el oxalato de benazolina tiene implicaciones potenciales para el desarrollo de nuevos agentes terapéuticos que se dirijan a los receptores de imidazolina.

Mecanismo De Acción

El oxalato de benazolina ejerce sus efectos principalmente a través de su interacción con los receptores de imidazolina. Actúa como un agonista, uniéndose a estos receptores con alta afinidad y selectividad. Esta interacción modula varias vías de señalización, incluida la vía de monofosfato de adenosina cíclico (AMPc), lo que lleva a una gama de efectos fisiológicos .

Compuestos similares:

Tracizolina: Otro agonista del receptor de imidazolina con alta afinidad y selectividad.

Cirazolina: Un compuesto con interacciones de receptor similares pero diferentes propiedades farmacológicas.

Comparación: El oxalato de benazolina es único debido a su alta selectividad para los receptores de imidazolina sobre los alfa-adrenorreceptores, que no es tan pronunciada en compuestos similares como la tracizolina y la cirazolina. Esta selectividad hace que el oxalato de benazolina sea particularmente valioso en la investigación centrada en los receptores de imidazolina .

Comparación Con Compuestos Similares

Tracizoline: Another imidazoline receptor agonist with high affinity and selectivity.

Cirazoline: A compound with similar receptor interactions but different pharmacological properties.

Comparison: Benazoline oxalate is unique due to its high selectivity for imidazoline receptors over alpha-adrenoceptors, which is not as pronounced in similar compounds like tracizoline and cirazoline. This selectivity makes Benazoline oxalate particularly valuable in research focused on imidazoline receptors .

Propiedades

IUPAC Name |

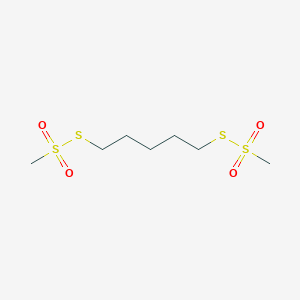

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-methylsulfonylsulfanylethylsulfamoyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O8S4/c1-6-32(7-2)21-10-13-24-27(18-21)41-28-19-22(33(8-3)9-4)11-14-25(28)30(24)26-15-12-23(20-29(26)45(38,39)40)44(36,37)31-16-17-42-43(5,34)35/h10-15,18-20,31H,6-9,16-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJCGEWZGVLAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

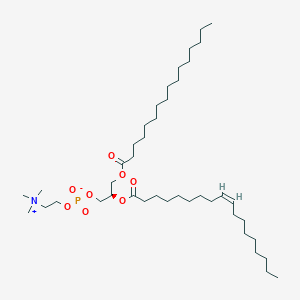

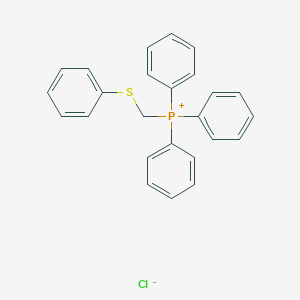

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCSS(=O)(=O)C)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404857 | |

| Record name | Sulforhodamine methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386229-71-6 | |

| Record name | Sulforhodamine methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MTS-rhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

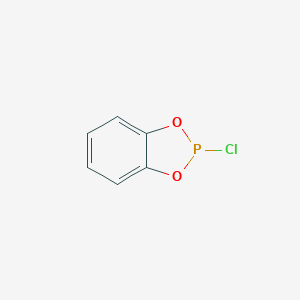

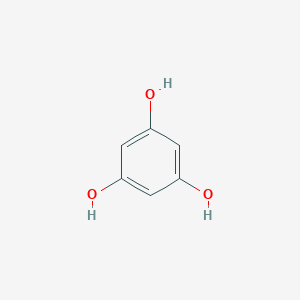

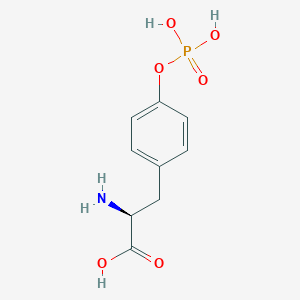

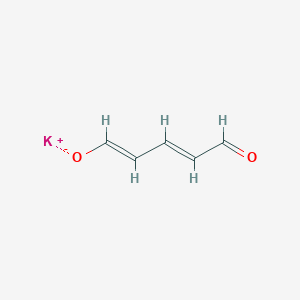

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

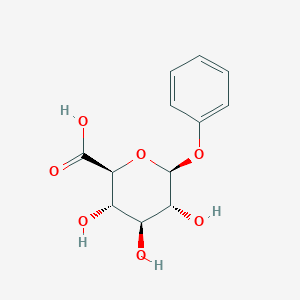

Q1: How does Sulforhodamine methanethiosulfonate help researchers understand the P2X7 receptor channel?

A: this compound (MTSR) is a large, cysteine-reactive dye (>1 nm) that can be used to probe the open channel of the P2X7 receptor []. Researchers introduced a cysteine mutation (G345C) into the receptor, making it sensitive to MTSR. When applied to open P2X7[G345C] receptors, MTSR enters the channel and binds to the cysteine residue, physically blocking the channel. This blockage manifests as a reduction in both ATP-evoked currents and dye entry []. This finding provides strong evidence that large molecules like MTSR, and potentially other molecules of similar size, can directly pass through the open channel of the P2X7 receptor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.